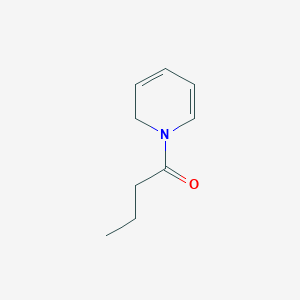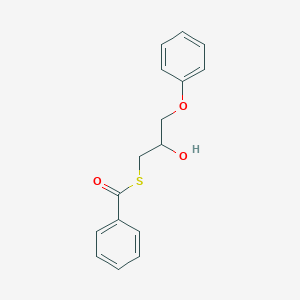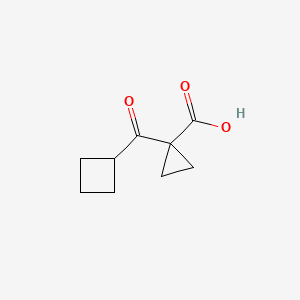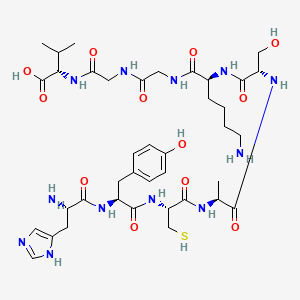
1,2-Dihydropyridine, 1-(1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydropyridine, 1-(1-oxobutyl)- is an organic compound with the molecular formula C9H13NO It is a derivative of dihydropyridine, characterized by the presence of a butanoyl group at the first position of the dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyridine, 1-(1-oxobutyl)- typically involves the reaction of a suitable dihydropyridine precursor with a butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Dihydropyridine+Butanoyl chloride→1,2-Dihydropyridine, 1-(1-oxobutyl)-
Industrial Production Methods
Industrial production of 1,2-Dihydropyridine, 1-(1-oxobutyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1,2-Dihydropyridine, 1-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydropyridine derivatives.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various acyl-substituted dihydropyridine derivatives.
科学的研究の応用
1,2-Dihydropyridine, 1-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dihydropyridine, 1-(1-oxobutyl)- involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-Dihydropyridine, 1-(1-oxopropyl)-
- 1,2-Dihydropyridine, 1-(1-oxohexyl)-
- 1,2-Dihydropyridine, 1-(1-oxooctyl)-
Uniqueness
1,2-Dihydropyridine, 1-(1-oxobutyl)- is unique due to its specific butanoyl substitution, which imparts distinct chemical and physical properties
特性
CAS番号 |
849947-72-4 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
1-(2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-6-9(11)10-7-4-3-5-8-10/h3-5,7H,2,6,8H2,1H3 |
InChIキー |
HNCCQMYKBLNGNU-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)

![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)




![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)




